

Clinical trial comparing bonded versus nonbonded amalgam restorations

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A Comparative Guide to Bonded Versus Non-Bonded Amalgam Restorations in Clinical Trials

This guide provides a comprehensive comparison of the clinical performance of bonded and non-bonded amalgam restorations, drawing on data from multiple clinical studies. The theoretical advantages of bonding amalgam to the tooth structure include improved retention, reduced microleakage, decreased risk of secondary caries, and minimized post-operative sensitivity.[1][2] However, the clinical evidence presents a more nuanced picture.

Clinical Performance: A Data-Driven Comparison

The following tables summarize the quantitative findings from clinical trials comparing the two restorative techniques across key performance indicators.

Table 1: Restoration Survival Rates



Study / Follow-up Period	Bonded Amalgam Survival Rate	Non-Bonded Amalgam Survival Rate	Key Findings
Retrospective cohort study (5 years)[1]	85.0%	72.2%	Bonded amalgam restorations showed significantly greater longevity.[1][3]
Retrospective cohort study (10 years)[3]	Not Reported	51.0%	Long-term data for non-bonded restorations.
Randomized controlled trial (2 years)[4][5][6]	55/60 restorations survived	50/53 restorations survived	No significant difference in survival rates was observed. [4][5][6]
Clinical evaluation (5 years)[7]	Not statistically different from non-bonded	Not statistically different from bonded	Both techniques yielded similar results in conventional preparations.[7]

Table 2: Post-Operative Sensitivity



Study	Bonded Amalgam	Non-Bonded Amalgam	Key Findings
Randomized clinical trial (3 years)[8][9]	Lower sensitivity levels at 3 years	Higher sensitivity levels at 3 years	Resin composites showed a greater tendency to decrease in post-operative sensitivity over time compared to bonded amalgams.[8][9]
Retrospective cohort study[1]	Inconclusive	Inconclusive	The comparison of post-operative sensitivity rates was inconclusive.[1]
Randomized controlled trial (2 years)[4][5][6]	No significant difference	No significant difference	No significant difference in post- operative sensitivity was found at baseline or the two-year follow- up.[4][5][6]
Clinical trial[10]	No significant difference in Class I & II	No significant difference in Class I & II	Class II preparations were associated with more post-operative sensitivity, regardless of the bonding technique.[10]

Table 3: Marginal Integrity and Fracture Resistance



Study	Bonded Amalgam	Non-Bonded Amalgam	Key Findings
Clinical study (6 months)[11]	11% showed marginal fractures	31% showed marginal fractures	Bonded amalgam restorations demonstrated superior marginal strength.[11]
Clinical evaluation (1 year)[12][13]	Significantly improved marginal adaptation	-	Bonding did not improve fracture resistance in endodontically treated premolars.[12][13]
In vitro study[14]	Significantly greater bulk fracture strength in small restorations	-	No difference in bulk fracture strength for large restorations.[14]
Randomized controlled trial (2 years)[4][5]	No significant difference in marginal adaptation	No significant difference in marginal adaptation	No significant difference in marginal adaptation was observed.[4][5]

Experimental Protocols

The methodologies employed in the cited clinical trials generally follow a structured approach to compare the two restorative techniques.

Key Experiment: Clinical Evaluation of Restoration Performance

- 1. Patient Selection and Consent:
- Patients requiring at least two posterior restorations (Class I or II) are recruited for the study.
- Inclusion and exclusion criteria are established to ensure a homogenous study population.
- Informed consent is obtained from all participating patients.



- 2. Randomization and Treatment Allocation:
- A randomized controlled trial design is commonly used.
- Teeth are randomly assigned to receive either a bonded or a non-bonded amalgam restoration. In some studies, a split-mouth design is utilized, where each patient receives both types of restorations on opposite sides of the mouth.[4]
- 3. Cavity Preparation and Restoration Placement:
- Non-Bonded (Conventional) Amalgam Restorations:
 - Cavity preparation is performed following conventional principles, often incorporating retentive features.
 - A cavity varnish or liner may be applied.
 - The amalgam is condensed into the cavity preparation.
- Bonded Amalgam Restorations:
 - Cavity preparation may be more conservative, with less emphasis on mechanical retention.[1]
 - A dentin bonding agent is applied to the prepared cavity surfaces according to the manufacturer's instructions.
 - The amalgam is condensed into the cavity while the bonding agent is still uncured, allowing for micromechanical interlocking.
- 4. Clinical Evaluation:
- Restorations are evaluated at baseline and at specified follow-up intervals (e.g., 1, 2, 3, and 5 years).
- Evaluations are typically conducted by two trained and calibrated examiners who are blinded to the type of restoration.

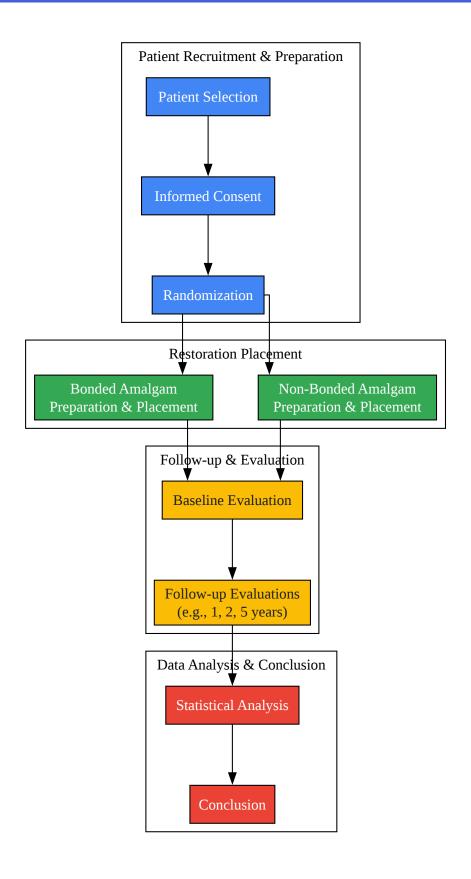


- Standardized criteria, such as the modified U.S. Public Health Service (USPHS) criteria, are used to assess various parameters including:
 - Marginal adaptation
 - Anatomical form
 - Surface roughness
 - Marginal discoloration
 - Presence of secondary caries
 - Post-operative sensitivity (often assessed using a Visual Analogue Scale)[8][9]
- 5. Statistical Analysis:
- Appropriate statistical tests (e.g., Fisher's exact test, chi-square test) are used to compare the performance of the two groups.
- Survival analysis may be performed to compare the longevity of the restorations.

Visualizing the Clinical Trial Workflow

The following diagram illustrates the typical workflow of a clinical trial comparing bonded and non-bonded amalgam restorations.





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Caption: Workflow of a randomized clinical trial comparing bonded and non-bonded amalgam restorations.

Conclusion

The available clinical evidence does not consistently demonstrate the superiority of bonded amalgam restorations over non-bonded restorations across all performance indicators. While some studies suggest benefits in terms of longevity and marginal integrity, others find no significant differences, particularly in the short term.[1][4][5][11] The decision to use a bonded technique may depend on the specific clinical situation, such as the size of the restoration and the need for enhanced retention.[2] Further long-term clinical trials are needed to definitively establish the clinical advantages of bonded amalgam restorations.

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